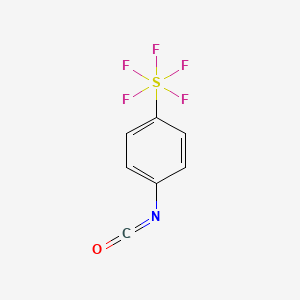

4-(Pentafluorosulfanyl)phenyl isocyanate

Description

4-(Pentafluorosulfanyl)phenyl isocyanate (CAS 159689-43-7) is a specialized aromatic isocyanate characterized by the pentafluorosulfanyl (-SF₅) substituent on the phenyl ring. This compound is synthesized via the reaction of 4-pentafluorosulfanylaniline with triphosgene (bis(trichloromethyl) carbonate) in toluene at 70°C, followed by neutralization of HCl with triethylamine (TEA). The product is isolated in 63% yield after work-up and is used in further reactions, such as urea or carbamate formation, without purification to avoid hydrolysis or decomposition .

The -SF₅ group is a strong electron-withdrawing substituent, imparting unique electronic and steric properties to the molecule. X-ray crystallography of derivatives (e.g., compound 3 in ) reveals intramolecular hydrogen bonding between urea carbonyl oxygen and acridinone nitrogen (N4···O3: 2.736(4) Å), stabilizing the molecular conformation . This structural rigidity influences reactivity and applications in materials science and bioconjugation.

Properties

IUPAC Name |

pentafluoro-(4-isocyanatophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)7-3-1-6(2-4-7)13-5-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIFUGCBLHVOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159689-43-7 | |

| Record name | 4-(pentafluorosulfanyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluorosulfanyl)phenyl isocyanate typically involves the introduction of the pentafluorosulfanyl group onto a phenyl ring, followed by the addition of an isocyanate group. One common method involves the use of commercially available synthons substituted with the -SF5 group. The reaction conditions often include the use of coupling reagents such as HOBt and EDCI.HCl for amide coupling reactions .

Industrial Production Methods

Industrial production methods for 4-(Pentafluorosulfanyl)phenyl isocyanate are not extensively documented in the literature. the general approach involves large-scale synthesis using similar synthetic routes as described above, with optimization for yield and purity to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluorosulfanyl)phenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with 4-(Pentafluorosulfanyl)phenyl isocyanate include amines, alcohols, and other nucleophiles. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from reactions with 4-(Pentafluorosulfanyl)phenyl isocyanate include ureas, carbamates, and other derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Drug Development

4-(Pentafluorosulfanyl)phenyl isocyanate serves as a crucial building block in the synthesis of drug analogues with enhanced biological activities. The incorporation of the pentafluorosulfanyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For example, studies have shown that derivatives containing this moiety exhibit improved efficacy against specific biological targets, making them valuable in drug discovery programs .

Case Study: Insecticides

Research highlighted in a study on novel insecticides demonstrated that compounds incorporating the pentafluorosulfanyl group exhibited high insecticidal activity against pests such as Plutella xylostella. Among these, a specific meta-diamide derivative showed excellent selectivity and potency, suggesting that the pentafluorosulfanyl moiety can enhance insecticidal properties significantly .

Bioconjugation

Modification of Biomolecules

The compound is utilized in bioconjugation reactions to modify biomolecules for various applications, including targeted drug delivery and diagnostic imaging. The isocyanate functional group allows for selective reactions with amines and alcohols, facilitating the formation of stable conjugates. This application is particularly relevant in developing biopharmaceuticals where precise modifications can lead to improved therapeutic outcomes.

Material Science

Optoelectronic Materials

4-(Pentafluorosulfanyl)phenyl isocyanate finds applications in the development of optoelectronic materials due to its unique electronic properties. The strong electron-withdrawing effect of the pentafluorosulfanyl group enhances the performance characteristics of materials used in organic light-emitting diodes (OLEDs) and solar cells. Research indicates that incorporating this compound into polymer matrices can improve charge transport properties and thermal stability.

Chemical Reactions Analysis

The compound undergoes various chemical reactions that expand its utility in synthetic chemistry:

- Substitution Reactions : The isocyanate group reacts with nucleophiles such as amines to form ureas, which are useful intermediates in organic synthesis.

- Addition Reactions : It can participate in addition reactions with compounds containing active hydrogen atoms, leading to diverse derivatives depending on the nucleophile used .

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Substitution | Ureas |

| Addition | Carbamates |

Industrial Applications

The industrial production methods for 4-(Pentafluorosulfanyl)phenyl isocyanate are not extensively documented; however, it is utilized in producing specialty chemicals and biologically active molecules. Its unique structure allows for exploring new synthetic pathways and methodologies within chemical research .

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfanyl)phenyl isocyanate involves its high electronegativity and strong electron-withdrawing effects, which influence the reactivity and stability of the compound. The pentafluorosulfanyl group exerts a profound dipole moment, affecting the stereochemistry and reactivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Electronic Effects of Substituents

The reactivity of aromatic isocyanates is heavily influenced by substituent electronic effects. Below is a comparative analysis of substituents and their impact:

| Compound | Substituent | Hammett σ Value | Electron Effect | Reactivity Toward Nucleophiles |

|---|---|---|---|---|

| 4-(Pentafluorosulfanyl)phenyl isocyanate | -SF₅ | ~3.0 (estimated) | Strong electron-withdrawing | High (enhances electrophilicity) |

| 3-(Trifluoromethyl)phenyl isocyanate | -CF₃ | 0.43 | Moderate electron-withdrawing | Moderate |

| 4-(Trifluoromethoxy)phenyl isocyanate | -OCF₃ | 0.35 | Weak electron-withdrawing | Lower than -SF₅/-CF₃ |

| 4-(Methylthio)phenyl isocyanate | -SMe | -0.06 | Electron-donating | Low |

The -SF₅ group exhibits a significantly higher electron-withdrawing effect compared to -CF₃ and -OCF₃, as inferred from Hammett σ values (). This enhances the electrophilicity of the isocyanate group (-NCO), making 4-(pentafluorosulfanyl)phenyl isocyanate more reactive in nucleophilic additions (e.g., with amines or alcohols) .

Commercial and Industrial Relevance

- 4-(Trifluoromethyl)phenyl isocyanate (CAS 1548-13-6): Widely used in agrochemicals and polymers due to its balance of reactivity and cost-effectiveness .

- 4-(Trifluoromethoxy)phenyl isocyanate : Preferred in pharmaceutical intermediates for its moderate reactivity and metabolic stability .

- 4-(Pentafluorosulfanyl)phenyl isocyanate : Niche applications in high-performance materials (e.g., liquid crystals, flame retardants) where extreme electron withdrawal and thermal stability are critical .

Biological Activity

4-(Pentafluorosulfanyl)phenyl isocyanate (CAS No. 159689-43-7) is an organofluorine compound that has garnered attention due to its unique structural characteristics and potential biological activities. The introduction of fluorine atoms, particularly in the pentafluorosulfanyl group, significantly alters the physicochemical properties of the compound, which may enhance its biological interactions.

Chemical Structure and Properties

The molecular structure of 4-(Pentafluorosulfanyl)phenyl isocyanate features a phenyl ring substituted with a pentafluorosulfanyl group and an isocyanate functional group. The presence of multiple fluorine atoms contributes to its lipophilicity and electron-withdrawing properties, potentially influencing its biological activity.

Structural Formula

The biological activity of 4-(Pentafluorosulfanyl)phenyl isocyanate is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the pentafluorosulfanyl group may enhance the compound's ability to participate in nucleophilic reactions, which is critical for its reactivity and subsequent biological effects.

Anticancer Activity

Fluorinated compounds have been increasingly studied for their anticancer properties. A comparative analysis of fluorinated derivatives has revealed that enhanced fluorination often correlates with increased cytotoxicity against various cancer cell lines. For example, pentafluorinated compounds have shown improved potency in inhibiting histone deacetylases (HDACs), which are key regulators in cancer progression.

Table 1: Comparison of Anticancer Activity of Fluorinated Compounds

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| SF5-vorinostat | 1.51 | Hep-G2 |

| Pentafluorobenzene derivative | 0.88 | Jurkat |

| 4-(Pentafluorosulfanyl)phenyl isocyanate | TBD | TBD |

Case Studies

-

Fluorination Impact Study :

A study focusing on the impact of fluorination on biological activity highlighted that pentafluorinated compounds exhibited significantly enhanced potency against HDACs compared to their non-fluorinated counterparts. This trend suggests that 4-(Pentafluorosulfanyl)phenyl isocyanate may possess similar or greater efficacy in modulating enzyme activity relevant to cancer treatment . -

Antimicrobial Screening :

In a high-throughput screening assay, compounds structurally similar to 4-(Pentafluorosulfanyl)phenyl isocyanate were tested for their antimicrobial effects against various pathogens. Results indicated a promising inhibitory effect on bacterial strains, suggesting that further investigation into this compound’s antimicrobial potential could be warranted .

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-(pentafluorosulfanyl)phenyl isocyanate?

The synthesis typically involves reacting 4-pentafluorosulfanylaniline with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. A method analogous to the synthesis of selenourea derivatives (e.g., reacting acyl chlorides with aniline derivatives in dichloromethane at 0–5°C) can be adapted . Key steps include:

- Purification via vacuum distillation or column chromatography.

- Monitoring reaction progress using thin-layer chromatography (TLC) or in situ FTIR to track isocyanate (-NCO) peak formation (~2270 cm⁻¹).

Q. How should researchers characterize the purity and structural integrity of 4-(pentafluorosulfanyl)phenyl isocyanate?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via ¹⁹F NMR (distinct SF₅ group signals at δ -60 to -80 ppm) and ¹H/¹³C NMR for aromatic protons and carbons .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

- Elemental Analysis : Verify C, H, N, and S content against theoretical values.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, airtight goggles, and a respirator with an A1B1E1K1 filter due to acute inhalation toxicity (UN 6.1 classification) .

- Ventilation : Use fume hoods to prevent exposure to volatile isocyanate vapors.

- Storage : Keep at -20°C in airtight, amber vials under nitrogen to prevent moisture-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-(pentafluorosulfanyl)phenyl isocyanate with nucleophiles?

The electron-withdrawing pentafluorosulfanyl (SF₅) group enhances the electrophilicity of the isocyanate (-NCO) moiety, accelerating nucleophilic addition. For example:

Q. How does the SF₅ substituent influence the electronic properties of phenyl isocyanate derivatives?

The SF₅ group exhibits strong inductive (-I) effects, quantified by Hammett σₚ constants (σₚ ≈ +1.2). This destabilizes the transition state in electrophilic aromatic substitution but stabilizes intermediates in nucleophilic reactions. Computational studies (DFT) show a 15–20% increase in reaction rates compared to -CF₃ or -NO₂ analogues .

Q. What strategies mitigate decomposition of this compound under experimental conditions?

- Stabilization Additives : Incorporate 0.1% w/w triethyl phosphate to inhibit oligomerization.

- Solvent Choice : Use dry THF or toluene to minimize hydrolysis (half-life increases from 2 hours in moist acetone to >48 hours in anhydrous toluene).

- Temperature Control : Store reaction mixtures at -20°C post-synthesis to reduce thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.